molecular formula C18H17NO2S B2610826 N-benzyl-2-methoxy-1-naphthalenesulfinamide CAS No. 477714-09-3

N-benzyl-2-methoxy-1-naphthalenesulfinamide

Cat. No. B2610826
CAS RN: 477714-09-3
M. Wt: 311.4
InChI Key: DXDKKWKQKPQVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-methoxy-1-naphthalenesulfinamide” is a chemical compound with the molecular formula C18H17NO2S and a molecular weight of 311.4 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-2-methoxy-1-naphthalenesulfinamide” are not available, a related process involves the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Herbicide Development

N-benzyl-2-methoxynaphthalene-1-sulfinamide: has been identified as a potential lead compound for the development of bleaching herbicides . These herbicides target the biosynthesis of plant pigments, which is crucial for weed control. The compound’s structure-activity relationship (SAR) suggests that the methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. Small substituents at the meta- or para-position of the benzylamine moiety enhance this effect .

Pharmaceutical Applications

Compounds with sulfur-nitrogen bonds, like N-benzyl-2-methoxynaphthalene-1-sulfinamide , are significant in drug design due to their role as building blocks in medicinal chemistry . They are involved in the synthesis of various drugs and have applications in creating treatments for a range of diseases.

Agrochemical Research

In agrochemical research, N-benzyl-2-methoxynaphthalene-1-sulfinamide can be used to synthesize compounds that act as growth regulators or pesticides. Its structural properties allow for the creation of novel agrochemicals that can improve crop yield and protection .

Polymer Science

This compound is also relevant in polymer science, where it can be used as a precursor for synthesizing polymers with specific properties. These polymers could have applications in creating new materials for industrial use .

Chemical Synthesis Methodology

The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines is an area of interest in chemical synthesisN-benzyl-2-methoxynaphthalene-1-sulfinamide plays a role in this process, contributing to the development of efficient and environmentally friendly synthetic routes .

properties

IUPAC Name

N-benzyl-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-21-17-12-11-15-9-5-6-10-16(15)18(17)22(20)19-13-14-7-3-2-4-8-14/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKKWKQKPQVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326050
Record name N-benzyl-2-methoxynaphthalene-1-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2-methoxynaphthalene-1-sulfinamide

CAS RN

477714-09-3
Record name N-benzyl-2-methoxynaphthalene-1-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.